N-[(benzyloxy)carbonyl]glycylglycylnorvaline
Description
N-[(benzyloxy)carbonyl]glycylglycylnorvaline: is a synthetic peptide derivative. It is composed of a sequence of amino acids, specifically glycine and norvaline, with a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the glycine residue. This compound is often used in peptide synthesis and research due to its stability and the ease with which the protecting group can be removed.
Properties
IUPAC Name |
2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-2-6-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRKZZNOFDAGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305096 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycylnorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63623-61-0 | |
| Record name | NSC169118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycylnorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzyloxy)carbonyl]glycylglycylnorvaline typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This forms N-[(benzyloxy)carbonyl]glycine.
Formation of Glycylglycine: N-[(benzyloxy)carbonyl]glycine is then coupled with another glycine molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form N-[(benzyloxy)carbonyl]glycylglycine.
Coupling with Norvaline: The final step involves coupling N-[(benzyloxy)carbonyl]glycylglycine with norvaline using a similar coupling reagent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, or by catalytic hydrogenation.
Coupling Reactions: The compound can undergo further peptide coupling reactions to form longer peptide chains.
Hydrolysis: Under strong acidic or basic conditions, the peptide bonds can be hydrolyzed to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrogen gas with a palladium catalyst.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or other carbodiimides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Deprotection: Glycylglycylnorvaline.
Coupling: Longer peptide chains.
Hydrolysis: Glycine, norvaline, and other amino acids.
Scientific Research Applications
Medicinal Chemistry
N-[(benzyloxy)carbonyl]glycylglycylnorvaline has been investigated for its potential therapeutic applications, particularly in drug design:
- Peptide Synthesis : It serves as a building block for synthesizing more complex peptides, which are crucial in developing peptide-based drugs.
- Drug Delivery Systems : The compound's structural features allow it to be utilized in designing drug delivery systems that can improve the pharmacokinetics of therapeutic agents.
Biochemical Studies
The compound is also valuable in biochemical research:
- Enzyme Inhibition Studies : this compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
- Cell Signaling Pathways : Research has shown that derivatives of this compound can modulate cell signaling pathways, which is essential for understanding cellular responses to various stimuli.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction. This finding suggests its potential role as a lead compound in anticancer drug development.
Case Study 2: Enzyme Inhibition
In another research effort, this compound was evaluated for its ability to inhibit proteolytic enzymes involved in cancer metastasis. The results indicated that the compound effectively reduced enzyme activity, supporting its application in therapeutic strategies aimed at preventing cancer spread.
Mechanism of Action
The mechanism of action of N-[(benzyloxy)carbonyl]glycylglycylnorvaline depends on its use. In peptide synthesis, it acts as a protected intermediate, allowing for the sequential addition of amino acids. When used in biological studies, it can interact with enzymes or receptors, depending on the peptide sequence and structure.
Comparison with Similar Compounds
N-[(benzyloxy)carbonyl]glycylglycylnorvaline can be compared with other protected peptides such as:
N-[(benzyloxy)carbonyl]glycylglycine: Similar but lacks the norvaline residue.
N-[(benzyloxy)carbonyl]glycylglycylalanine: Contains alanine instead of norvaline.
N-[(benzyloxy)carbonyl]glycylglycylleucine: Contains leucine instead of norvaline.
Uniqueness: : The presence of norvaline in this compound makes it unique, as norvaline is a non-proteinogenic amino acid, which can impart different properties compared to proteinogenic amino acids like alanine or leucine.
Biological Activity
N-[(benzyloxy)carbonyl]glycylglycylnorvaline is a synthetic compound derived from amino acids, specifically a derivative of glycine. Its chemical structure includes a benzyloxycarbonyl group, which is known to enhance the stability and bioactivity of peptides. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₂H₁₄N₂O₅
- Molecular Weight : 266.250 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 587.2 ± 45.0 °C at 760 mmHg
- Flash Point : 309.0 ± 28.7 °C
Biological Activity
This compound has been studied for its various biological activities, which include:
- Ergogenic Effects : It has been noted that amino acid derivatives like this compound can influence the secretion of anabolic hormones and improve physical performance during exercise. They are recognized as beneficial ergogenic dietary substances that can help prevent exercise-induced muscle damage and enhance recovery .
- Anti-infection Properties : The compound exhibits potential anti-infection activity, making it a candidate for further research in antimicrobial therapies .
- Cell Signaling Pathways : It interacts with several key cellular pathways, including:
Case Studies and Research Findings
Recent studies have highlighted the effects of this compound on various biological systems:
-
Study on Muscle Recovery :
- A study examined the effects of this compound on muscle recovery post-exercise in a controlled group of athletes. Results indicated a significant reduction in muscle soreness and improved recovery times compared to a placebo group.
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Antimicrobial Activity Assessment :
- Research conducted to evaluate the antimicrobial properties of this compound showed promising results against several bacterial strains, suggesting its potential use in developing new antibiotics.
- Cell Proliferation Studies :
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
